Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI)

Chiral Building Block Asymmetric Synthesis Stereochemical Integrity

Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI) (CAS 527751-17-3), systematically named methyl (1S)-2,2-dimethyl-3-oxocyclobutanecarboxylate, is a chiral, non-racemic cyclobutanone ester with molecular formula C8H12O3 and molecular weight 156.18 g/mol. This compound is characterized by a four-membered cyclobutanone ring bearing a geminal dimethyl group at C2, a ketone at C3, and a methyl ester at C1 with defined (S) absolute configuration (InChIKey: GYEUKBYFWMJNSM-RXMQYKEDSA-N).

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 527751-17-3
Cat. No. B3191221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI)
CAS527751-17-3
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1(C(CC1=O)C(=O)OC)C
InChIInChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3/t5-/m1/s1
InChIKeyGYEUKBYFWMJNSM-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1S)-2,2-Dimethyl-3-Oxocyclobutanecarboxylate (CAS 527751-17-3): Chiral Cyclobutanone Ester Core Attributes for Procurement Evaluation


Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI) (CAS 527751-17-3), systematically named methyl (1S)-2,2-dimethyl-3-oxocyclobutanecarboxylate, is a chiral, non-racemic cyclobutanone ester with molecular formula C8H12O3 and molecular weight 156.18 g/mol [1]. This compound is characterized by a four-membered cyclobutanone ring bearing a geminal dimethyl group at C2, a ketone at C3, and a methyl ester at C1 with defined (S) absolute configuration (InChIKey: GYEUKBYFWMJNSM-RXMQYKEDSA-N) [1]. It serves as a chiral building block for the asymmetric synthesis of more complex, stereochemically defined molecular scaffolds used in medicinal chemistry and pharmaceutical intermediate preparation .

Chiral building block for stereochemical-control research workflows
(S)-configuration inherited from terpene chiral pool supports defined absolute stereochemistry
Solid physical form enables precise stoichiometric dispensing in asymmetric synthesis

Why Racemic Methyl 2,2-Dimethyl-3-Oxocyclobutanecarboxylate Cannot Substitute for the (1S) Enantiomer in Chiral Synthesis


The (1S) enantiomer (CAS 527751-17-3) is not interchangeable with its racemic counterpart (CAS 78685-51-5) in stereoselective transformations. The racemic mixture, characterized by the non-stereospecific InChIKey GYEUKBYFWMJNSM-UHFFFAOYSA-N , produces 1:1 diastereomeric products when reacted with chiral substrates, directly halving the yield of the desired stereoisomer and necessitating costly chromatographic separations. In the Bucherer-Berg hydantoin synthesis, the (1S) enantiomer derived from (-)-(1S)-verbenone yields homochiral cyclobutyl hydantoins with defined absolute stereochemistry . Substituting the racemate would generate diastereomeric mixtures that compromise downstream biological activity, as evidenced by the use of chirally pure cyclobutanone intermediates in the preparation of PKC-θ kinase inhibitor CC-90005 where stereochemical integrity is critical for target potency .

(1S) enantiomer vs. racemic mixture (CAS 78685-51-5): 1:1 diastereomeric products may reduce desired stereoisomer yield and require additional purification.
Racemate introduces 50% undesired (R) enantiomer; stereochemical integrity may not transfer directly to downstream chiral syntheses without resolution.
Chiral pool (1S) vs. achiral synthetic racemate: absolute configuration assurance differs; racemate requires enantiomeric excess verification and may carry opposite enantiomer impurity.

Quantitative Differentiation Evidence for (1S)-Methyl 2,2-Dimethyl-3-Oxocyclobutanecarboxylate Versus Closest Analogs


Chiral Identity: Defined (S) Absolute Configuration vs. Racemic Mixture

The (1S) enantiomer (527751-17-3) possesses a defined absolute configuration confirmed by the stereospecific InChIKey GYEUKBYFWMJNSM-RXMQYKEDSA-N, which encodes the (S) configuration at C1 via the /t5-/m1/s1 stereochemical layer [1]. In contrast, the racemic mixture (78685-51-5) is identified by the non-stereospecific InChIKey GYEUKBYFWMJNSM-UHFFFAOYSA-N, which provides no stereochemical information . This distinction is critical when the compound is used as a substrate in enzyme-catalyzed kinetic resolutions or as a chiral auxiliary in asymmetric transformations, where enantiomeric purity directly determines diastereomeric excess (de) and enantiomeric excess (ee) of the product.

Stereochemical Identity
Reported
(S)-InChIKey vs. non-stereo InChIKey
Defined (S)-configuration eliminates uncontrolled stereochemical outcomes.
Racemate introduces 50% (R)-enantiomer; product ee/de may be compromised.
Supports enantiomer-attribution review
Chiral Building Block Asymmetric Synthesis Stereochemical Integrity

Physical Form: Crystalline Solid vs. Liquid for Ease of Handling and Formulation

The (1S) enantiomer is supplied as a solid , whereas the commercially available racemic mixture (78685-51-5) is typically a colorless to yellow liquid . This solid physical form simplifies accurate weighing, reduces volatility-related losses during storage, and facilitates formulation into solid-dosage intermediates in pharmaceutical process development.

Physical Form
Data to verify
Solid vs. liquid (racemate)
Solid form may support accurate weighing and low volatility handling.
Supplier-specific physical state; confirm lot documentation.
Procurement form review recommended
Physical Form Solid Handling Weighing Accuracy

Commercial Purity Specification: 98.0% vs. 95-97% for Minimizing Isomeric Impurities

The (1S) enantiomer is commercially offered at a minimum purity of 98.0% , whereas multiple suppliers list the racemic mixture at 95-97% purity . The higher purity specification reduces the burden of unknown impurity carryover in multi-step syntheses, particularly important when the compound serves as a late-stage intermediate.

Purity Specification
Data to verify
98.0% vs. 95–97% (racemate)
Higher specification may reduce unidentified impurity carryover.
Supplier specification variability; verify current COA.
Specification review context
Purity Specification Quality Control Impurity Profiling

Synthetic Lineage: Terpene-Derived Chiral Pool vs. Achiral Synthetic Racemate

The (1S) enantiomer is accessible via degradation of naturally occurring (-)-(1S)-α-pinene or (-)-(1S)-verbenone, establishing absolute configuration through the chiral pool without reliance on asymmetric catalysis or resolution . In contrast, racemic methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is synthesized via achiral routes such as [2+2] cycloaddition or ring-opening of 2,2-dimethyl-3(2H)-furanone with dimethyl malonate, yielding a 1:1 enantiomeric mixture . The chiral-pool provenance guarantees enantiomeric excess >99% when properly executed, whereas resolution of the racemate typically achieves ≤98% ee with significant yield loss.

Synthetic Provenance
Class-level
Terpene-derived chiral pool vs. achiral racemate synthesis
Chiral pool origin provides orthogonal absolute configuration assurance.
Resolution-based ee may not exceed chiral pool-derived ee.
Stereochemical-control context
Chiral Pool Synthesis Terpene Derivative Absolute Configuration Assurance

High-Value Application Scenarios for Methyl (1S)-2,2-Dimethyl-3-Oxocyclobutanecarboxylate Based on Evidence


Synthesis of Chiral Cyclobutyl Hydantoins via Bucherer-Berg Reaction

The (1S) enantiomer is directly employed in the Bucherer-Berg heterocyclization with ammonium carbonate and cyanide to yield homochiral imidazolidine-2,4-diones (hydantoins) with defined absolute stereochemistry . The racemic mixture is unsuitable as it produces diastereomeric hydantoin mixtures requiring chiral chromatographic separation. This application leverages the terpene-derived (S)-configuration for absolute stereochemical control, as demonstrated in the synthesis of cyclobutyl hydantoins from (-)-(1S)-verbenone-derived cyclobutanones .

Preparation of Hepatitis B Virus (HBV) Capsid Assembly Modulator Intermediates

Patents describing heteroaryldihydropyrimidine derivatives for treating HBV infection reference cyclobutanecarboxylic acid ester intermediates with defined stereochemistry . The (1S) enantiomer provides the requisite chiral cyclobutane scaffold for constructing capsid assembly modulators, where stereochemical integrity at the cyclobutane ring junction directly impacts antiviral potency and selectivity.

Asymmetric Synthesis of PKC-θ Kinase Inhibitor Precursors

The discovery and development of selective PKC-θ inhibitors such as CC-90005 (IC50 = 8 nM for PKC-θ vs. 4440 nM for PKC-δ) involve chirally pure cyclobutanone building blocks . The (1S) enantiomer serves as a key intermediate for introducing the cyclobutane moiety with defined stereochemistry, which is essential for achieving the >500-fold selectivity window observed for CC-90005.

Chiral Building Block for Fragment-Based Drug Discovery Libraries

The (1S) enantiomer's compact, rigid cyclobutanone core with a reactive ketone and ester functionality makes it a privileged fragment for constructing three-dimensional, chirally defined compound libraries. When sourced as a homochiral solid with >98% purity, it ensures that each library member retains the desired (S) configuration at the cyclobutane ring, avoiding the 50% inactive (R) enantiomer that would be introduced by the racemic starting material.

Application
Selection Property
Validation Focus
Chiral hydantoin synthesis (Bucherer-Berg)
Enantiomerically pure cyclobutanone ester
Diastereomeric excess and absolute stereochemistry
HBV capsid assembly modulator research
Stereochemically defined cyclobutane scaffold
Impact of stereochemistry on capsid assembly modulation
PKC-θ isoform-selective pathway studies
Chirally pure cyclobutanone intermediate
Isoform-selectivity assay context
Fragment-based library design
Homochiral (S)-cyclobutanone building block
Enantiomeric excess and library stereochemical integrity
Quote Request

Request a Quote for Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.